molecular formula C14H10Cl2O2 B6407190 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% CAS No. 1261992-33-9

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6407190
CAS RN: 1261992-33-9
M. Wt: 281.1 g/mol
InChI Key: VQRMDYDUCSHZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% (DCPMB) is a synthetic organic compound that is used as an intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and pesticides. DCPMB is a versatile chemical that can be used in a variety of applications due to its low toxicity, low cost, and ease of synthesis. DCPMB is a white crystalline solid with a melting point of 74-76°C and a boiling point of 196-198°C. It is highly soluble in water, ethanol, and methanol, and is insoluble in ether.

Mechanism of Action

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% acts as an intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and pesticides. The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% is based on its ability to act as a nucleophile in organic reactions, allowing it to react with electrophilic species, such as carbonyl compounds. This reaction allows the synthesis of various compounds from 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95%.
Biochemical and Physiological Effects
3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% has low toxicity and is not known to have any significant biochemical or physiological effects. It is not considered to be a carcinogen, mutagen, or reproductive toxin, and is not known to be hazardous to humans or the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% in laboratory experiments is its low cost and ease of synthesis. Additionally, it has low toxicity and is not known to have any significant biochemical or physiological effects. The main limitation of 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% is that it is not very reactive, and thus it is not suitable for use in reactions that require higher reactivity.

Future Directions

The future of 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% is promising, as it has a wide range of potential applications. 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% can be used in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% can be used as a catalyst in organic reactions, such as the Heck reaction and Suzuki coupling. Additionally, 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% can be used in the synthesis of dyes, pharmaceuticals, and pesticides. Finally, 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% can be used in the development of new green chemistry processes, such as the synthesis of biodegradable materials and the development of sustainable production processes.

Synthesis Methods

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% can be synthesized by the reaction of 2,3-dichlorophenol and methyl benzoate in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 2-3 hours and yields a product with a purity of 95%.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% is used in a wide range of scientific research applications, including the synthesis of dyes, pharmaceuticals, and pesticides. 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% is also used in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, 3-(2,3-Dichlorophenyl)-2-methylbenzoic acid, 95% can be used as a catalyst in organic reactions, such as the Heck reaction and Suzuki coupling.

properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-9(4-2-5-10(8)14(17)18)11-6-3-7-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRMDYDUCSHZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691179
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-33-9
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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